4-[2-[2-(1,2,4-Triazol-1-yl)ethoxy]ethoxy]benzonitrile
Overview
Description
4-[2-[2-(1,2,4-Triazol-1-yl)ethoxy]ethoxy]benzonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(1,2,4-Triazol-1-yl)ethoxy]ethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted triazole derivatives.
Scientific Research Applications
4-[2-[2-(1,2,4-Triazol-1-yl)ethoxy]ethoxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Materials Science:
Biological Research: It is used in the study of apoptosis and cell proliferation, providing insights into cellular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-[2-[2-(1,2,4-Triazol-1-yl)ethoxy]ethoxy]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. In the context of anticancer activity, the compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. It also inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with similar anticancer properties.
4,4′-(1H-1,2,4-Triazol-1-yl)methylenebis(benzoic acid): Used in the synthesis of coordination polymers and MOFs.
Uniqueness
4-[2-[2-(1,2,4-Triazol-1-yl)ethoxy]ethoxy]benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potent anticancer activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-9-12-1-3-13(4-2-12)19-8-7-18-6-5-17-11-15-10-16-17/h1-4,10-11H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPZEWJSRGPLOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCOCCN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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